3-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide
Description
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Properties
IUPAC Name |
3-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11(2)10-14(18)15-6-8-17-7-5-12(16-17)13-4-3-9-19-13/h3-5,7,9,11H,6,8,10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIHFPMAJHZUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of this compound includes a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of these functional groups contributes to the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4OS |
| Molecular Weight | 252.34 g/mol |
| CAS Number | 1172454-67-9 |
Mechanisms of Biological Activity
Research indicates that compounds containing thiophene and pyrazole rings exhibit various biological activities, including:
- Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with folic acid synthesis, similar to sulfonamides. The thiophene and pyrazole structures enhance binding affinity to bacterial enzymes, leading to effective inhibition of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its potency and selectivity.
Key Findings from SAR Studies:
- Thiophene Substitution : Altering substituents on the thiophene ring can enhance or diminish biological activity. For instance, introducing electron-withdrawing groups may increase antimicrobial potency.
- Pyrazole Ring Modifications : Variations in the pyrazole substituents have been shown to affect binding affinity to target enzymes, impacting overall efficacy.
Case Studies
Several studies have evaluated the biological activity of related compounds with similar structures:
- Antibacterial Activity : A study demonstrated that a thiophene-pyrazole derivative exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Inhibition of COX Enzymes : Another investigation revealed that certain analogs of this compound effectively inhibited COX enzymes, suggesting potential applications in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
